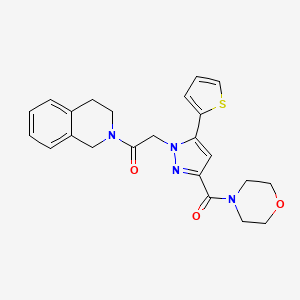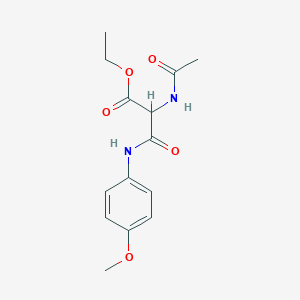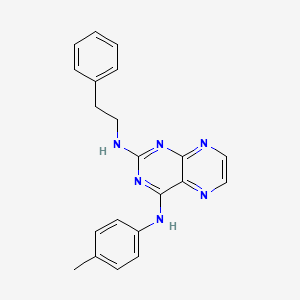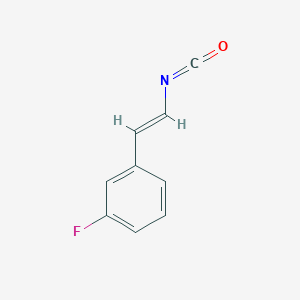![molecular formula C7H15NO4S B2475842 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione CAS No. 453577-53-2](/img/structure/B2475842.png)
3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydrolysis and Synthesis Applications
- Hydrolysis Reactions : Alkylcarbamates of 3-hydroxy-thiolane 1,1-dioxide undergo hydrolysis in the presence of bases, leading to the formation of alkyl(1,1-dioxo-3-thiolanyl) amines and related sulfones (Parkhomenko et al., 1980).
- Polyesteramide Synthesis : Morpholine-2,5-dione derivatives, which are structurally related to 3-hydroxythiolane, can be used in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in polymer chemistry (Veld et al., 1992).
Chemical Transformation and Synthesis
- Benzocyclobutene Synthesis : Derivatives like 4-methoxy-benzocyclobutene-1,2-dione, which bear resemblance to the chemical structure of interest, can be synthesized through specific pathways involving methoxyphthalic anhydrides (Abou-Teim et al., 1980).
- Catalyzed Reactions for Chromene Derivatives : L-proline catalysis is used for synthesizing various substituted 4H-chromene derivatives, indicating the potential role of related compounds in catalytic synthesis (Li et al., 2012).
Advanced Material Applications
- Ligand Synthesis : Compounds like 3-amino-2-naphthaldehyde, which share functional groups with the chemical , are crucial for creating advanced ligands in materials science (Taffarel et al., 1994).
- Synthesis of Functionalized Thiophenylchromanes : Derivatives like (thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione are synthesized for their potential in various applications, including material sciences (Vaseghi et al., 2021).
Propriétés
IUPAC Name |
4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNDMCUGIAFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CS(=O)(=O)CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2475763.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)
![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)
![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

